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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995 Get Quote

The 5-Bromo-2-phenoxypyridine core is a heterocyclic motif of significant interest to

researchers in medicinal chemistry and materials science. Its structure is deceptively simple,

yet it combines several features that render it a "privileged" scaffold for the development of

complex, high-value molecules. The diaryl ether linkage provides a three-dimensional

conformation that is often beneficial for binding to biological targets, while the pyridine ring

serves as a polar, hydrogen-bond accepting feature.

The true synthetic power of this scaffold lies in the strategic placement of the bromine atom at

the 5-position. This halogen acts as a versatile and reliable chemical handle for a wide array of

palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic and modular

construction of diverse molecular libraries, enabling the fine-tuning of electronic, steric, and

pharmacokinetic properties. This guide provides a technical overview of the synthesis of the 5-
Bromo-2-phenoxypyridine core, its key chemical transformations, and a case study of its

application in the development of potent kinase inhibitors.

Synthesis of the Core Scaffold: Building the Diaryl
Ether Linkage
The primary method for constructing the 5-Bromo-2-phenoxypyridine core is through a

nucleophilic aromatic substitution (SNAr) reaction, most commonly an Ullmann condensation or

a related copper-catalyzed coupling.[2][3] This reaction class is designed to form the critical C-

O ether bond between an activated halo-pyridine and a phenol.
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The choice of starting materials is critical. A common and effective approach begins with 2,5-

dibromopyridine. The bromine atom at the 2-position is more activated towards nucleophilic

substitution than the one at the 5-position due to the electron-withdrawing effect of the ring

nitrogen. This inherent reactivity difference allows for a selective reaction with a phenoxide

nucleophile at the C2 position, leaving the C5 bromine available for subsequent diversification.
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Caption: General workflow for the synthesis of the 5-Bromo-2-phenoxypyridine core.

Experimental Protocol: Synthesis via Ullmann
Condensation
This protocol describes a representative copper-catalyzed synthesis of 5-Bromo-2-
phenoxypyridine from 2,5-dibromopyridine and phenol.

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add

2,5-dibromopyridine (1.0 equiv.), phenol (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0

equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times to establish an oxygen-free atmosphere.

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to

achieve a suitable concentration (e.g., 0.5 M).

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality here

is that higher temperatures are typically required to overcome the activation energy for this

C-O bond formation, a known characteristic of Ullmann-type reactions.[2]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until consumption of the 2,5-dibromopyridine is complete (typically 12-24 hours).

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the

mixture through a pad of celite to remove insoluble salts. Wash the organic filtrate

sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the pure 5-Bromo-2-phenoxypyridine.

Chemical Reactivity and Derivatization: The
Versatility of the C5-Bromine
The C5-bromine atom is the key to the synthetic utility of the 5-Bromo-2-phenoxypyridine
scaffold. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-

coupling reactions, allowing for the facile installation of carbon and nitrogen-based

substituents.
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Caption: The 5-Bromo-2-phenoxypyridine core as a central hub for derivatization.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-aryl structures by

reacting the aryl bromide with an organoboron species.[4][5] This reaction is fundamental for

extending the scaffold to explore new binding pockets in a biological target or to tune the

electronic properties of a material.

Catalyst System: A typical system involves a palladium(0) source, such as

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base.[6]

Base Selection: An inorganic base like potassium phosphate (K₃PO₄) or potassium

carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the

catalytic cycle.[6]

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly

used to ensure solubility of both the organic and inorganic reagents.[1]

Buchwald-Hartwig Amination: Installing C-N Linkages
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The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation

for synthesizing compounds with applications as kinase inhibitors, receptor antagonists, and

other pharmaceuticals.[7][8]

Catalyst System: This reaction requires a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂,

paired with a specialized phosphine ligand.[7]

Ligand Choice is Key: The choice of ligand is crucial for reaction efficiency and scope. For

simple amines, ligands like BINAP may be sufficient. However, for more sterically hindered

or less nucleophilic amines, more sophisticated, bulky, and electron-rich "Buchwald ligands"

(e.g., Xantphos, SPhos) are necessary to facilitate the rate-limiting reductive elimination step

of the catalytic cycle.[7][8]

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically

employed to deprotonate the amine, making it a more active nucleophile in the catalytic

cycle.[7]

Application Case Study: 5-Phenoxy-2-aminopyridine
Derivatives as Irreversible BTK Inhibitors
A compelling demonstration of the 5-Bromo-2-phenoxypyridine scaffold's utility is found in the

development of novel inhibitors for Bruton's Tyrosine Kinase (BTK).[9][10] BTK is a critical

enzyme in the B-cell receptor signaling pathway, making it a high-value target for treating

hematological malignancies.[9]

Researchers designed a series of 5-phenoxy-2-aminopyridine derivatives that function as

potent and selective irreversible inhibitors of BTK.[9] In this work, the core scaffold serves

multiple purposes:

The 2-amino group (installed via a Buchwald-Hartwig type reaction on the bromo-precursor)

acts as a key hydrogen bond donor.

The 5-phenoxy group is elaborated with various substituents, ultimately connecting to a

piperazine or tetrahydroisoquinoline moiety that occupies an allosteric pocket of the enzyme.

[9]
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Critically, an electrophilic "warhead" (like an acrylamide group) is incorporated into the

molecule. This group forms a covalent bond with a cysteine residue (Cys481) in the active

site of BTK, leading to irreversible inhibition.[9]

One of the lead compounds, 18g, demonstrated significant potency and selectivity. In a

xenograft mouse model using Raji lymphoma cells, compound 18g achieved a 46.8% reduction

in tumor size compared to the vehicle control, highlighting the therapeutic potential of this

molecular architecture.[9]
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Caption: Mechanism of action for BTK inhibitors derived from the phenoxypyridine scaffold.

Quantitative Data Summary
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Compound
Class

Application
Key Biological
Target

Reported
Activity (IC₅₀ /
Inhibition)

Reference

5-Phenoxy-2-

aminopyridine

Derivatives

Oncology
Bruton's Tyrosine

Kinase (BTK)

46.8% tumor

inhibition in vivo

(Compound 18g)

[9]

Phenoxypyridine

Derivatives
Agrochemicals

Protoporphyrinog

en Oxidase

(PPO)

IC₅₀ = 0.109 µM

(Compound g13)
[11]

Pyridinylpyridopy

razines

Anti-

inflammatory

p38α MAP

Kinase

IC₅₀ = 38 nM

(Compound 9e)
[12]

Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-
phenoxypyridine

Preparation: In a Schlenk flask, combine 5-Bromo-2-phenoxypyridine (1.0 equiv.), the

desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).[1][5]

Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[1]

Reaction: Heat the mixture to 90 °C for 12-18 hours, or until TLC/LC-MS indicates

completion.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water, then brine.

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column

chromatography.
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Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-
phenoxypyridine

Preparation: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable ligand such as

BINAP (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).[7]

Inert Atmosphere: Evacuate and backfill the flask with Argon.

Reagent Addition: Add anhydrous toluene, followed by 5-Bromo-2-phenoxypyridine (1.0

equiv.) and the desired amine (1.2 equiv.).

Reaction: Heat the mixture to 100 °C, monitoring by TLC/LC-MS until the starting material is

consumed.

Work-up: Cool the mixture, dilute with an organic solvent, and filter through celite.

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and

purify by flash column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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